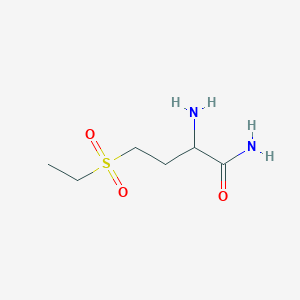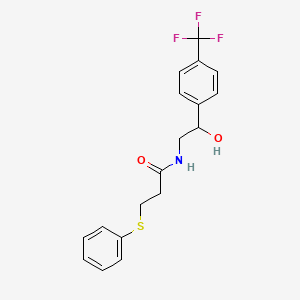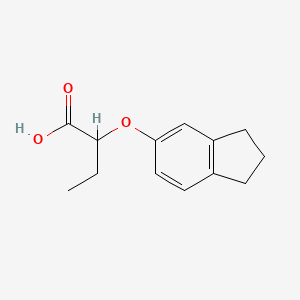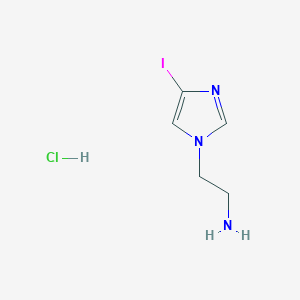![molecular formula C9H8ClNO2S B2756638 [4-(Cyanomethyl)phenyl]methanesulfonyl chloride CAS No. 1909313-18-3](/img/structure/B2756638.png)
[4-(Cyanomethyl)phenyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Cyanomethyl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C9H8ClNO2S and a molecular weight of 229.69 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyanomethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(Cyanomethyl)phenyl]methanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{[4-(Cyanomethyl)phenyl]methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a controlled environment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [4-(Cyanomethyl)phenyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form [4-(Cyanomethyl)phenyl]methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products are sulfonamide, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is [4-(Cyanomethyl)phenyl]methanesulfonamide.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pharmaceuticals: [4-(Cyanomethyl)phenyl]methanesulfonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is employed in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology and Medicine:
Drug Development: The compound is used in the development of drugs targeting specific enzymes and receptors due to its ability to form stable sulfonamide bonds.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of [4-(Cyanomethyl)phenyl]methanesulfonyl chloride involves the formation of sulfonamide bonds with nucleophilic groups in target molecules. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparaison Avec Des Composés Similaires
- [4-(Cyanomethyl)phenyl]methanesulfonamide
- [4-(Cyanomethyl)phenyl]methanesulfonate esters
- [4-(Cyanomethyl)phenyl]methanesulfonate thioesters
Comparison:
- Reactivity: [4-(Cyanomethyl)phenyl]methanesulfonyl chloride is more reactive due to the presence of the sulfonyl chloride group, making it a versatile reagent in organic synthesis.
- Applications: While similar compounds like sulfonamides and sulfonate esters have specific applications, this compound is unique in its ability to act as a precursor for these derivatives, thereby broadening its utility in various fields.
Propriétés
IUPAC Name |
[4-(cyanomethyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-14(12,13)7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFXHSUPKJVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)


![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)
![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)


![2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one](/img/structure/B2756574.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)
